- Novel synthesis of differentially substituted 5,7-dialkoxyquinazolin-4-onesSynthetic Communications, 2008, 38(15), 2575-2583,
Cas no 916483-58-4 (4-ethoxy-2,6-difluorobenzonitrile)

916483-58-4 structure
Produktname:4-ethoxy-2,6-difluorobenzonitrile
CAS-Nr.:916483-58-4
MF:C9H7F2NO
MW:183.154789209366
MDL:MFCD08062398
CID:2143981
PubChem ID:20112210
4-ethoxy-2,6-difluorobenzonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-ethoxy-2,6-difluorobenzonitrile
- 4-Ethoxy-2,6-difluorobenzonitrile (ACI)
-
- MDL: MFCD08062398
- Inchi: 1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3
- InChI-Schlüssel: DKDWQIZCCWNHHK-UHFFFAOYSA-N
- Lächelt: N#CC1C(F)=CC(OCC)=CC=1F
Berechnete Eigenschaften
- Genaue Masse: 183.04957017g/mol
- Monoisotopenmasse: 183.04957017g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 201
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 33Ų
- XLogP3: 2.2
4-ethoxy-2,6-difluorobenzonitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IHA6-5g |
Benzonitrile, 4-ethoxy-2,6-difluoro- |
916483-58-4 | 5g |
$257.00 | 2024-04-20 | ||
A2B Chem LLC | AI61406-5g |
4-Ethoxy-2,6-difluorobenzonitrile |
916483-58-4 | 5g |
$260.00 | 2024-07-18 | ||
Ambeed | A637484-5g |
4-Ethoxy-2,6-difluorobenzonitrile |
916483-58-4 | 95+% | 5g |
$171.0 | 2024-04-16 | |
A2B Chem LLC | AI61406-10g |
4-Ethoxy-2,6-difluorobenzonitrile |
916483-58-4 | 10g |
$416.00 | 2024-07-18 | ||
A2B Chem LLC | AI61406-1g |
4-Ethoxy-2,6-difluorobenzonitrile |
916483-58-4 | 1g |
$114.00 | 2024-07-18 | ||
Aaron | AR00IHII-1g |
Benzonitrile, 4-ethoxy-2,6-difluoro- |
916483-58-4 | 95% | 1g |
$800.00 | 2025-02-12 | |
abcr | AB264520-5g |
4-Ethoxy-2,6-difluorobenzonitrile, 97%; . |
916483-58-4 | 97% | 5g |
€314.10 | 2024-04-16 | |
Apollo Scientific | PC303113-5g |
4-Ethoxy-2,6-difluorobenzonitrile |
916483-58-4 | 98% | 5g |
£154.00 | 2025-02-21 | |
abcr | AB264520-5 g |
4-Ethoxy-2,6-difluorobenzonitrile; 97% |
916483-58-4 | 5g |
€314.10 | 2022-06-11 | ||
1PlusChem | 1P00IHA6-10g |
Benzonitrile, 4-ethoxy-2,6-difluoro- |
916483-58-4 | 10g |
$414.00 | 2024-04-20 |
4-ethoxy-2,6-difluorobenzonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3.5 h, 80 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
2.2 -78 °C; -78 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; basified
2.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
3.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
2.2 -78 °C; -78 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; basified
2.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
3.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 -78 °C; -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C
1.2 -78 °C; -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C
Referenz
- Novel synthesis of differentially substituted 5,7-dialkoxyquinazolin-4-onesSynthetic Communications, 2008, 38(15), 2575-2583,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 2,2,2-Trichloroacetyl chloride , Triethylamine Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C
Referenz
- Novel synthesis of differentially substituted 5,7-dialkoxyquinazolin-4-onesSynthetic Communications, 2008, 38(15), 2575-2583,
4-ethoxy-2,6-difluorobenzonitrile Raw materials
4-ethoxy-2,6-difluorobenzonitrile Preparation Products
4-ethoxy-2,6-difluorobenzonitrile Verwandte Literatur
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:916483-58-4)4-ethoxy-2,6-difluorobenzonitrile

Reinheit:99%
Menge:5g
Preis ($):154.0